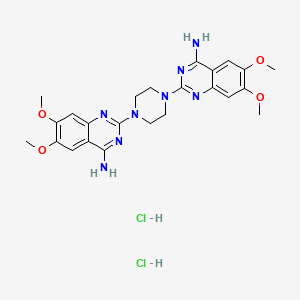

Terazosin dimer impurity dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30Cl2N8O4 |

|---|---|

Molecular Weight |

565.4 g/mol |

IUPAC Name |

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |

InChI Key |

SDPHRGYPGDUGEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Terazosin dimer impurity dihydrochloride?

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Terazosin dimer impurity dihydrochloride (B599025). This information is critical for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of the widely used pharmaceutical agent, Terazosin.

Chemical Identity and Structure

Terazosin dimer impurity dihydrochloride, also known by its pharmacopeial designations as Terazosin EP Impurity E and Terazosin USP Related Compound C, is a significant process-related impurity in the synthesis of Terazosin.[1][2] Its systematic chemical name is 2,2'-(Piperazin-1,4-diyl)bis-(6,7-dimethoxyquinazolin-4-amine) dihydrochloride.[3]

The chemical structure consists of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a central piperazine (B1678402) ring. The dihydrochloride salt form is the common reference standard available for analytical purposes.

Below is a visual representation of the chemical structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for Terazosin dimer impurity and its dihydrochloride salt form.

| Property | Value (Base) | Value (Dihydrochloride) | Reference(s) |

| CAS Number | 102839-00-9 | 1486464-41-8 | [4][5] |

| Molecular Formula | C₂₄H₂₈N₈O₄ | C₂₄H₃₀Cl₂N₈O₄ | [4][5] |

| Molecular Weight | 492.53 g/mol | 565.45 g/mol | [1][4] |

Synthesis Pathway

The formation of the Terazosin dimer impurity is a known issue in the manufacturing process of Terazosin. It typically arises from the reaction of two molecules of a key intermediate, 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416), with one molecule of piperazine. A plausible synthetic route is outlined below. While a specific, detailed experimental protocol for this impurity is not publicly available, the synthesis of a related impurity, Terazosin Impurity A, follows a similar principle of reacting 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine, suggesting a common pathway for these related substances.[6]

Caption: Plausible synthesis pathway for Terazosin dimer impurity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the identification and quantification of Terazosin and its related impurities.[7] A typical reversed-phase HPLC method is employed for impurity profiling.

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol is a representative method based on established pharmacopeial procedures and scientific literature for the analysis of Terazosin and its related compounds.[7]

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

-

System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Key system suitability parameters include:

-

Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Terazosin sample in a suitable diluent (typically the mobile phase) to a known concentration.

-

The European Pharmacopoeia has also seen updates to its impurity profiling method for Terazosin, aiming to reduce analysis time and improve the retention of certain impurities.[8] These newer methods may employ alternative stationary phases, such as pentafluorophenyl (PFP), to achieve better separation.[8]

Analytical Workflow

The logical workflow for the identification and quantification of the Terazosin dimer impurity is depicted below.

Caption: Typical analytical workflow for Terazosin impurity profiling.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. A thorough understanding of the chemical properties, formation pathways, and analytical detection methods for impurities such as the Terazosin dimer is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational resource for professionals working with Terazosin, summarizing the currently available technical information on this specific impurity.

References

- 1. allmpus.com [allmpus.com]

- 2. kmpharma.in [kmpharma.in]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-(Piperazin-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine) | Novachem Reference Standards Australia [novachem.com.au]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. molnar-institute.com [molnar-institute.com]

An In-depth Technical Guide to the Formation Mechanism of Terazosin Dimer Impurity During Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the formation mechanism of the Terazosin dimer impurity, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Terazosin. Understanding the formation of this impurity, identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, is paramount for the development of robust and well-controlled manufacturing processes that ensure the quality, safety, and efficacy of Terazosin. This document details the underlying chemical reactions, influencing process parameters, and analytical methodologies for the detection and quantification of this impurity.

Introduction to Terazosin and its Dimer Impurity

Terazosin is a selective alpha-1 adrenergic antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The synthesis of Terazosin typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(tetrahydro-2-furoyl)piperazine (B48511). During this key synthetic step, the formation of several impurities can occur, with the dimer being a significant process-related impurity.

The Terazosin dimer impurity, also known as Terazosin Related Compound C or Impurity E, is chemically designated as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. Its structure is characterized by two 4-amino-6,7-dimethoxyquinazoline moieties linked by a central piperazine (B1678402) ring. The presence of this impurity needs to be carefully controlled to meet the stringent requirements of regulatory authorities.

Formation Mechanism of the Terazosin Dimer Impurity

The formation of the Terazosin dimer impurity is a result of a competitive N-substitution reaction that occurs during the synthesis of Terazosin. The primary reaction for the formation of Terazosin is a nucleophilic aromatic substitution (SNAr) where the secondary amine of 1-(tetrahydro-2-furoyl)piperazine attacks the C2 position of 2-chloro-4-amino-6,7-dimethoxyquinazoline, displacing the chloride ion.

However, a competing reaction pathway leads to the formation of the dimer impurity. This occurs when a molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline reacts with the unacylated piperazine, or a piperazine moiety from which the furoyl group has been cleaved, followed by a second reaction with another molecule of the chloroquinazoline. The likely precursor to the dimer is the intermediate 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, which can be formed in situ. This intermediate, having a free secondary amine on the piperazine ring, can then react with a second molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline to form the dimer.

The proposed reaction pathways are illustrated in the diagram below.

Caption: Proposed reaction pathways for the formation of Terazosin and its dimer impurity.

Factors Influencing Dimer Formation

The yield of the Terazosin dimer impurity is highly dependent on the reaction conditions. Careful control of these parameters is essential to minimize its formation.

Stoichiometry of Reactants

The molar ratio of the reactants, 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(tetrahydro-2-furoyl)piperazine, is a critical factor. An excess of the chloroquinazoline reactant can increase the likelihood of the dimerization side reaction. Conversely, using a slight excess of the piperazine derivative can help to drive the main reaction towards the formation of Terazosin and suppress the formation of the dimer.

Reaction Temperature

Higher reaction temperatures can accelerate both the desired reaction and the formation of the dimer impurity. However, the activation energy for the dimerization may be different from that of the main reaction. Therefore, temperature profiling studies are necessary to identify an optimal temperature range that favors the formation of Terazosin while minimizing the dimer.

Reaction Solvent

The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rates. Polar aprotic solvents are often employed for SNAr reactions. The polarity and proticity of the solvent can affect the stability of the charged intermediates in both reaction pathways, thereby influencing the relative rates of Terazosin and dimer formation.

Presence and Nature of a Base

The synthesis of Terazosin is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The type and strength of the base can impact the reaction kinetics and the impurity profile. A strong, non-nucleophilic base is generally preferred to prevent side reactions.

Presence of Unacylated Piperazine

The presence of unacylated piperazine in the 1-(tetrahydro-2-furoyl)piperazine starting material can be a direct precursor to the formation of the dimer impurity. Therefore, the purity of the piperazine derivative is a critical quality attribute of the starting material.

Quantitative Data on Impurity Formation

While specific quantitative data on the impact of each process parameter on dimer formation is often proprietary and not extensively published in peer-reviewed literature, general trends can be inferred from process patents and related studies on quinazoline (B50416) chemistry. The following table summarizes the expected impact of various process parameters on the formation of the Terazosin dimer impurity.

| Process Parameter | Condition | Expected Impact on Dimer Formation | Rationale |

| Stoichiometry | Excess 2-chloro-4-amino-6,7-dimethoxyquinazoline | Increase | Higher probability of reaction with the piperazine intermediate. |

| Excess 1-(tetrahydro-2-furoyl)piperazine | Decrease | Favors the primary reaction pathway to form Terazosin. | |

| Temperature | High | Increase | May accelerate the dimerization reaction rate. |

| Low | Decrease | May slow down both reactions, but potentially favors selectivity. | |

| Solvent | High Polarity | Variable | Can influence the stability of charged intermediates in both pathways. |

| Base | Strong, non-nucleophilic | Decrease | Efficiently neutralizes HCl, preventing side reactions. |

| Starting Material Purity | High unacylated piperazine content | Increase | Direct precursor for the dimer impurity. |

Experimental Protocols

Synthesis of Terazosin

A general procedure for the synthesis of Terazosin involves the following steps:

-

Charge a suitable reactor with 2-chloro-4-amino-6,7-dimethoxyquinazoline and a polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).

-

Add 1-(tetrahydro-2-furoyl)piperazine and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique like HPLC.

-

Upon completion, cool the reaction mixture and isolate the crude Terazosin product by precipitation and filtration.

-

Purify the crude product by recrystallization from a suitable solvent system to remove impurities, including the dimer.

Analytical Method for Impurity Profiling

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for the quantification of Terazosin and its impurities.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Terazosin and the dimer impurity have significant absorbance (e.g., 254 nm).

-

Quantification: The amount of the dimer impurity is determined by comparing its peak area to that of a qualified reference standard.

Caption: A typical experimental workflow for the analysis of Terazosin impurities by HPLC.

Conclusion

The formation of the Terazosin dimer impurity is a critical aspect to consider during the process development and manufacturing of Terazosin. It arises from a competitive N-substitution reaction that is influenced by several process parameters, including the stoichiometry of reactants, reaction temperature, solvent, and the purity of starting materials. A thorough understanding of these factors, coupled with robust analytical monitoring, allows for the development of a well-controlled synthetic process that consistently produces high-purity Terazosin, ensuring the safety and efficacy of the final drug product. Further mechanistic studies employing kinetic modeling could provide a more in-depth understanding of the reaction dynamics and aid in the optimization of the manufacturing process.

An In-depth Technical Guide to the Physicochemical Properties of Terazosin Dimer Impurity Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Terazosin (B121538) dimer impurity dihydrochloride (B599025), a process-related impurity of the alpha-1 adrenergic blocker, Terazosin. Due to the limited availability of public data on this specific impurity, this document compiles available information and presents inferred methodologies for its synthesis and characterization based on established protocols for Terazosin and its other related substances. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Terazosin.

Introduction

Terazosin is a quinazoline (B50416) derivative widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[3] One such process-related impurity is the Terazosin dimer, chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, which is typically found as its dihydrochloride salt. This guide focuses on the physicochemical properties and analytical methodologies related to this specific impurity.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Terazosin dimer impurity dihydrochloride are not extensively available in the public domain. The following tables summarize the available information, including predicted values and data for the parent compound, Terazosin hydrochloride, for comparative purposes.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |

| Synonyms | Terazosin Related Compound C, this compound | |

| CAS Number | 1486464-41-8 | [4][5] |

| Molecular Formula | C₂₄H₂₈N₈O₄·2HCl | [5] |

| Molecular Weight | 565.45 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 147 Ų | [4] |

| Predicted logP | 2.942 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 12 | [4] |

| Rotatable Bonds | 6 | [4] |

Table 2: Comparative Physicochemical Data (Terazosin HCl Dihydrate)

| Property | Value | Source |

| Melting Point | 271-274°C | [6] |

| Solubility | Water (<1 mg/mL), DMSO (25 mg/mL), Ethanol (<1 mg/mL), Methanol | [6] |

| Appearance | White to off-white powder | [6] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, based on established methods for Terazosin and its related compounds.

Proposed Synthesis of this compound

The synthesis of the dimer impurity likely occurs as a side reaction during the synthesis of Terazosin, where two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline react with one molecule of piperazine (B1678402).

Reaction:

2-(2-chloro-4-amino-6,7-dimethoxyquinazoline) + Piperazine → 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Materials:

-

2-chloro-4-amino-6,7-dimethoxyquinazoline

-

Piperazine

-

High boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Hydrochloric acid (for salt formation)

-

Suitable crystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

-

Dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline (2 moles) and piperazine (1 mole) in a high boiling point solvent.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding an anti-solvent (e.g., water).

-

Filter the precipitate and wash with the anti-solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Dissolve the purified base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.

-

Isolate the precipitated this compound by filtration and dry under vacuum.

Analytical Characterization

A stability-indicating HPLC method is crucial for the detection and quantification of the dimer impurity in Terazosin.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer pH 6.0) and an organic solvent (e.g., acetonitrile).[7][8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Mass spectrometry is used for the structural confirmation of the impurity.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 100-1000

-

The expected protonated molecular ion [M+H]⁺ for the free base would be at m/z 493.2.

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Signals (for the free base):

-

Singlets for the methoxy (B1213986) protons.

-

Signals for the aromatic protons on the quinazoline rings.

-

Broad signals for the amino protons.

-

Signals for the piperazine ring protons.

IR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation:

-

Prepare a KBr pellet of the sample.

Expected Characteristic Absorptions:

-

N-H stretching vibrations (from the amino groups).

-

C-H stretching vibrations (aromatic and aliphatic).

-

C=N and C=C stretching vibrations (from the quinazoline rings).

-

C-O stretching vibrations (from the methoxy groups).

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Terazosin.

Caption: Workflow for Impurity Identification and Characterization.

Proposed Synthesis Workflow

This diagram outlines the proposed synthetic route for the this compound.

Caption: Proposed Synthesis Workflow for Terazosin Dimer Impurity.

Signaling Pathway of Terazosin

The dimer impurity's biological activity is not documented, but it is crucial to understand the mechanism of the parent drug, Terazosin. Terazosin is a selective alpha-1 adrenergic receptor antagonist.

Caption: Simplified Signaling Pathway of Terazosin's Antagonism.

Conclusion

While specific experimental data for this compound remains scarce in publicly accessible literature, this guide provides a foundational understanding of its identity and likely physicochemical characteristics. The proposed synthetic and analytical protocols, derived from established methods for Terazosin and its analogues, offer a practical starting point for researchers and quality control professionals. Further investigation is warranted to fully characterize this impurity and understand its potential biological impact, thereby ensuring the continued safety and quality of Terazosin-containing pharmaceutical products.

References

- 1. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 2. US20070161791A1 - Process for the preparation of terazosin hydrocloride dihydrate - Google Patents [patents.google.com]

- 3. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Terazosin Hydrochloride Dihydrate - LKT Labs [lktlabs.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Issue's Article Details [indiandrugsonline.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related impurities of Terazosin, a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the structures, synthesis, and analytical methodologies for the identification and quantification of known Terazosin impurities, in line with pharmacopeial standards.

Introduction to Terazosin and its Impurity Profile

Terazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine, is a synthetic quinazoline (B50416) derivative. The manufacturing process of Terazosin, like any multi-step chemical synthesis, can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final API. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for these impurities to ensure the safety and quality of the drug product.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[1]

Profile of Key Process-Related Impurities and Degradation Products

Several process-related impurities and degradation products of Terazosin have been identified and are monitored during its manufacturing and stability studies. The structures and origins of the most significant impurities are detailed below.

Terazosin Related Compound A (USP) / Impurity C (Ph. Eur.)

-

Chemical Name: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[2]

-

Structure:

-

(Image of the chemical structure of Terazosin Related Compound A)

-

-

Origin: This impurity is a key intermediate in the synthesis of Terazosin. It can also be formed as a degradation product through the hydrolysis of the amide bond of Terazosin.[3]

Terazosin Related Compound B (USP) / Impurity B (Ph. Eur.)

-

Chemical Name: 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine.[4]

-

Structure:

-

(Image of the chemical structure of Terazosin Related Compound B)

-

-

Origin: This impurity can be formed through a diazo reaction followed by hydrolysis of Terazosin hydrochloride.[3]

Terazosin Related Compound C (USP) / Impurity E (Ph. Eur.)

-

Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[5]

-

Structure:

-

(Image of the chemical structure of Terazosin Related Compound C)

-

-

Origin: This dimeric impurity is synthesized through an N-substitution reaction from 2-chloro-4-amino-6,7-dimethoxy quinazoline.[3]

Other Process-Related Impurities

The European Pharmacopoeia lists several other specified impurities for Terazosin, including impurities J, K, L, M, N, and O.[6][7]

Quantitative Data Summary

The acceptance criteria for key Terazosin impurities as specified by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are summarized in the table below.

| Impurity Name | USP Designation | Ph. Eur. Designation | USP Limit | Ph. Eur. Limit |

| 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine | Terazosin Related Compound A | Impurity C | ≤ 0.3% | ≤ 0.5% |

| 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine | Terazosin Related Compound B | Impurity B | - | ≤ 0.1% |

| 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | Terazosin Related Compound C | Impurity E | ≤ 0.4% | ≤ 0.5% |

| Any other individual impurity | - | - | ≤ 0.1% | - |

| Total Impurities | - | - | ≤ 0.6% | ≤ 0.5% |

Note: Limits are subject to change and the current official pharmacopeial monographs should be consulted for the most up-to-date information.[6][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key impurities and for conducting forced degradation studies on Terazosin.

Synthesis of Terazosin Impurities

4.1.1. Synthesis of Terazosin Related Compound A (Impurity C)

This procedure outlines the synthesis of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine from 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine (B1678402).

-

Materials: 2-chloro-6,7-dimethoxyquinazoline-4-amine, piperazine, isoamyl alcohol.

-

Procedure:

-

A mixture of 2-chloro-6,7-dimethoxyquinazoline-4-amine and an excess of piperazine is refluxed in isoamyl alcohol.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by column chromatography to yield pure 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

-

4.1.2. Synthesis of Terazosin Related Compound B (Impurity B)

This procedure describes the formation of Impurity B via a diazo reaction followed by hydrolysis of Terazosin.

-

Materials: Terazosin hydrochloride, sodium nitrite (B80452), hydrochloric acid.

-

Procedure:

-

Terazosin hydrochloride is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt.

-

The reaction mixture is then warmed to facilitate the hydrolysis of the diazonium salt.

-

The resulting product, 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine, is isolated and purified.[3]

-

4.1.3. Synthesis of Terazosin Related Compound C (Impurity E)

This protocol details the synthesis of the dimeric impurity, 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

-

Materials: 2-chloro-4-amino-6,7-dimethoxy quinazoline, piperazine.

-

Procedure:

-

A reaction mixture of 2-chloro-4-amino-6,7-dimethoxy quinazoline and piperazine (in a 2:1 molar ratio) is heated in a suitable solvent.

-

The reaction is monitored for the formation of the dimeric product.

-

After completion, the product is isolated by filtration and purified by recrystallization.[3]

-

Forced Degradation Studies Protocol

Forced degradation studies are conducted to assess the stability of Terazosin under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

4.2.1. Acid Hydrolysis

-

Procedure: A solution of Terazosin in 0.1 N HCl is refluxed at 80°C for a specified period (e.g., 2-8 hours). The solution is then neutralized and analyzed by a stability-indicating HPLC method.

4.2.2. Alkaline Hydrolysis

-

Procedure: A solution of Terazosin in 0.1 N NaOH is refluxed at 80°C for a specified period (e.g., 2-8 hours). The solution is then neutralized and analyzed. A major degradation product under both acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.

4.2.3. Oxidative Degradation

-

Procedure: Terazosin solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures for a defined period (e.g., 24 hours). The resulting solution is then analyzed.

4.2.4. Thermal Degradation

-

Procedure: Solid Terazosin is exposed to dry heat (e.g., 60-80°C) for a specified duration (e.g., 24-72 hours) in a temperature-controlled oven. The sample is then dissolved in a suitable solvent and analyzed.

4.2.5. Photolytic Degradation

-

Procedure: A solution of Terazosin is exposed to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample is kept in the dark under the same conditions. Both samples are then analyzed to assess the extent of photodegradation.

Visualizations

Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic pathway of Terazosin and indicates the points at which key process-related impurities are formed.

Caption: Synthetic pathway of Terazosin and formation of key impurities.

Experimental Workflow for Impurity Profiling

The logical workflow for the identification and quantification of Terazosin impurities is depicted below.

Caption: Workflow for Terazosin impurity profiling.

This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of Terazosin. A thorough understanding of the impurity profile is paramount for ensuring the delivery of a safe and effective pharmaceutical product to patients.

References

- 1. prepchem.com [prepchem.com]

- 2. [Terazosin Related Compound A (50 mg) (6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride)] - CAS [60548-08-5] [store.usp.org]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Terazosin Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 5. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]

- 6. drugfuture.com [drugfuture.com]

- 7. molnar-institute.com [molnar-institute.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. ijcrt.org [ijcrt.org]

Spectroscopic and Analytical Characterization of Terazosin Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a known impurity of Terazosin, the Terazosin dimer. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This document outlines the identity of the Terazosin dimer impurity, presents a template for its spectroscopic data (NMR and MS), details the experimental protocols for its characterization, and provides logical workflows for its analysis.

Identity of the Terazosin Dimer Impurity

The primary dimer impurity of Terazosin is chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) . It is also recognized by several other names including Terazosin Related Compound C and Terazosin Impurity E . This impurity can arise during the synthesis of Terazosin or as a degradation product.

Chemical Structure:

-

Molecular Formula (Free Base): C₂₄H₂₈N₈O₄

-

Molecular Weight (Free Base): 492.53 g/mol

-

Molecular Formula (Dihydrochloride Salt): C₂₄H₃₀Cl₂N₈O₄

-

Molecular Weight (Dihydrochloride Salt): 565.45 g/mol

Spectroscopic Data Presentation

While specific, publicly available, and fully assigned experimental spectra for the Terazosin dimer impurity are limited, this section provides structured tables with expected chemical shifts and mass-to-charge ratios based on the known chemical structure. These tables serve as a reference for researchers in identifying this impurity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of the Terazosin dimer impurity.

| Analysis | Expected Value | Description |

| Molecular Ion (M) | 492.2233 | Calculated exact mass of the free base (C₂₄H₂₈N₈O₄). |

| [M+H]⁺ | 493.2310 | Expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS. |

| [M+2H]²⁺ | 247.1191 | Expected mass-to-charge ratio for the doubly protonated molecule. |

Note: The observed m/z values in an experimental setting may vary slightly depending on the instrumentation and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the structural elucidation of impurities. The following tables present the expected ¹H and ¹³C NMR chemical shifts for the Terazosin dimer impurity, based on its symmetrical structure. The spectra would likely be acquired in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 2H | Ar-H (H-5) |

| ~7.10 | br s | 4H | -NH₂ |

| ~6.80 | s | 2H | Ar-H (H-8) |

| ~3.85 | s | 12H | 4 x -OCH₃ |

| ~3.70 | s | 8H | Piperazine-H |

s = singlet, br s = broad singlet

Table 2: ¹³C NMR Data (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-4 |

| ~159.0 | C-2 |

| ~155.0 | C-7 |

| ~149.0 | C-6 |

| ~145.0 | C-8a |

| ~106.0 | C-4a |

| ~104.0 | C-5 |

| ~98.0 | C-8 |

| ~56.0 | -OCH₃ |

| ~44.0 | Piperazine-C |

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and quantification of impurities. The following sections describe standard protocols for the analysis of the Terazosin dimer impurity.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight of the Terazosin dimer impurity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Sample Preparation: Prepare a dilute solution of the sample containing the suspected impurity in a suitable solvent mixture, such as acetonitrile (B52724) and water with 0.1% formic acid.

-

Chromatographic Separation (Optional but Recommended):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation data for further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure of the Terazosin dimer impurity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the isolated impurity or a reference standard.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: A sufficient number of scans to obtain a good signal-to-noise ratio (may require several hours).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of the Terazosin dimer impurity.

Caption: Proposed workflow for the synthesis and isolation of the Terazosin dimer impurity.

References

- 1. chemwhat.com [chemwhat.com]

- 2. allmpus.com [allmpus.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Doxazosin EP Impurity H | 102839-00-9 [chemicea.com]

- 5. Terazosin EP Impurity C | 60547-97-9 | SynZeal [synzeal.com]

- 7. 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride [nebulabio.com]

- 8. 2,2'-(1,4-Piperazinediyl)bis(6,7-dimethoxy-4-quinazolinamine hydrochloride (1:2) | C24H30Cl2N8O4 | CID 44669936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Potential Process Impurities in Terazosin Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential process-related impurities in the manufacturing of Terazosin (B121538), a selective alpha-1 adrenergic blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the synthetic pathway of Terazosin, identifies potential impurities, details analytical methodologies for their detection, and provides insights into their formation.

Terazosin Synthesis and Potential Process-Related Impurities

The most common synthetic route to Terazosin hydrochloride involves the condensation of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine.[1][2] The reaction is typically carried out in a polar organic solvent.[1] Impurities can arise from starting materials, intermediates, by-products of the main reaction, and subsequent degradation.

Diagram of Terazosin Synthesis Pathway

Caption: Synthetic pathway of Terazosin.

Starting Material and Intermediate-Related Impurities

Impurities can be present in the starting materials or formed during the synthesis of key intermediates.

-

Terazosin Related Compound A (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride): This is a key intermediate in the synthesis of Terazosin.[3][4] Its presence in the final product indicates an incomplete reaction or inadequate purification.

-

Unreacted Starting Materials: Residual amounts of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine can be carried through the process.

By-product-Related Impurities

Side reactions during the main condensation step can lead to the formation of by-products.

-

Terazosin Related Compound C (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride): This impurity can form when two molecules of the quinazoline (B50416) starting material react with one molecule of piperazine (B1678402) (if piperazine is present as an impurity in the starting material or formed in situ).[5]

Degradation-Related Impurities

Terazosin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[6] Forced degradation studies are essential to identify potential degradants that may form during manufacturing, storage, or administration.[6]

Diagram of Terazosin Degradation Pathways

Caption: Major degradation pathways of Terazosin.

Hydrolytic Degradation

-

2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline: This is a major degradation product formed under both acidic and alkaline conditions due to the hydrolysis of the amide bond.[6]

Oxidative Degradation

-

Impurity B (1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine): This impurity can be formed under oxidative stress.[5]

-

Numerous other degradation products can be formed under oxidative stress, with as many as 15 identified in some studies.[6]

Summary of Potential Impurities

The following table summarizes the key potential impurities in Terazosin manufacturing.

| Impurity Name | Type | Origin |

| Terazosin Related Compound A | Process-related (Intermediate) | Incomplete reaction |

| Terazosin Related Compound C | Process-related (By-product) | Side reaction with piperazine |

| Impurity B | Degradation | Oxidation |

| 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | Degradation | Hydrolysis (acidic/alkaline) |

| 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione | Process-related | Newly identified impurity[6] |

| Terazosin EP Impurity E | Process-related (By-product) | Similar to Related Compound C[6] |

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Terazosin and its impurities.[7]

Experimental Protocol: Reversed-Phase HPLC Method

This protocol is a general guideline and may require optimization for specific applications.

Chromatographic Conditions:

| Parameter | Method 1 | Method 2 |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Acetic Acid:Diethylamine (65:35:1:0.2) | Acetate buffer (pH 6.0):Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 254 nm | Not specified |

| Injection Volume | 20 µL | Not specified |

| Column Temperature | Ambient | Not specified |

System Suitability:

-

Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.

Sample Preparation:

-

Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

For tablet formulations, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a specific amount of Terazosin to a volumetric flask.

-

Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to volume.

-

Filter the solution through a 0.45 µm membrane filter before injection.[6]

Diagram of a Typical Impurity Profiling Workflow

Caption: General workflow for Terazosin impurity profiling.

Signaling Pathway of Terazosin

Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[8][9] By blocking these receptors in the smooth muscle of blood vessels and the prostate, it leads to vasodilation and relaxation of the prostate and bladder neck, respectively.[10] This action results in lowered blood pressure and improved urinary flow in patients with benign prostatic hyperplasia.[10]

Diagram of Terazosin's Mechanism of Action

Caption: Simplified signaling pathway of Terazosin.

Conclusion

The identification and control of process-related impurities in Terazosin manufacturing are paramount for ensuring drug quality and patient safety. This guide has provided a detailed overview of the potential impurities arising from the synthetic process and degradation pathways. The implementation of robust analytical methods, such as the HPLC protocols described, is essential for the routine monitoring and control of these impurities. A thorough understanding of the Terazosin synthesis, degradation pathways, and analytical methodologies will enable researchers and drug development professionals to produce a safe and effective pharmaceutical product.

References

- 1. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 2. EP0708104B1 - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. allmpus.com [allmpus.com]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

The Unseen Duplicates: An In-depth Technical Guide to the Origin of Dimers in Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

The formation of dimers, molecular entities comprised of two identical or similar monomer units, represents a critical quality attribute for active pharmaceutical ingredients (APIs). These impurities can arise during synthesis, purification, formulation, and storage, potentially impacting the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the origins of dimers in APIs, detailing their formation mechanisms, analytical characterization, and the experimental protocols necessary for their identification and quantification.

Understanding Dimerization: Formation and Classification

Dimerization is the process by which two molecules of a substance combine to form a single, larger entity. In the context of APIs, these dimers can be broadly classified into two main categories:

-

Covalent Dimers: These are formed through the creation of strong, irreversible covalent bonds between two API molecules. Common examples include the formation of disulfide bonds in protein-based APIs or the products of condensation reactions in small molecules.

-

Non-covalent Dimers: These are formed through weaker, reversible intermolecular forces such as hydrogen bonds, van der Waals forces, or electrostatic interactions. While individually weaker than covalent bonds, the cumulative effect of multiple non-covalent interactions can lead to the formation of stable dimeric species.

Dimers can be further classified based on the constituent monomers:

-

Homodimers: Composed of two identical API molecules.

-

Heterodimers: Composed of two different molecules, for instance, an API molecule and one of its degradation products.

The propensity of an API to form dimers is influenced by its chemical structure, the manufacturing process, and the storage conditions. Factors such as heat, pH, light, and the presence of oxidizing agents can all promote dimerization.

Mechanisms of Dimer Formation

The formation of dimers in APIs can be triggered by a variety of stress factors. Understanding these mechanisms is crucial for developing robust manufacturing processes and stable formulations.

Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade an API under accelerated conditions to identify potential degradation products, including dimers. These studies provide insights into the intrinsic stability of the drug molecule and help in the development of stability-indicating analytical methods. The most common stress conditions employed are:

-

Hydrolysis (Acidic and Basic): Many APIs are susceptible to hydrolysis, especially those containing ester or amide functional groups. The initial hydrolysis product can then react with an intact API molecule to form a dimer. For example, the β-lactam ring of piperacillin (B28561) can hydrolyze to form piperacilloic acid, which subsequently reacts with another piperacillin molecule to form a penicilloic acid-piperacillin dimer[1].

-

Oxidation: Exposure to oxidizing agents can lead to the formation of reactive intermediates that can then dimerize. This is a common degradation pathway for APIs with electron-rich functional groups.

-

Thermal Stress: Elevated temperatures can provide the necessary activation energy for dimerization reactions to occur. For monoclonal antibodies (mAbs), thermal stress has been shown to induce the formation of both covalent and non-covalent dimers, which can act as nuclei for further aggregation[2][3].

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to dimer formation. A classic example is the formation of pyrimidine (B1678525) dimers in DNA upon exposure to UV light.

Solid-State Dimerization

Dimerization can also occur in the solid state, influenced by the crystal packing of the API. In some crystalline forms, API molecules are oriented in close proximity, facilitating solid-state reactions upon exposure to heat or light. For instance, certain arylmaleic acid imides have been shown to undergo [4+2] dimerization on solid media[4]. The formation of dimers in the solid state can impact the physical and chemical stability of the drug product.

Quantitative Analysis of Dimer Formation

The following tables summarize quantitative data from forced degradation studies on various APIs, illustrating the extent of dimer formation under different stress conditions.

Table 1: Quantitative Analysis of Pramipexole Degradation [5][6]

| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation of Pramipexole | % Dimer Formation (if specified) |

| Acid Hydrolysis | 3 M HCl | 48 hours | 80°C | Significant | Not specified |

| Acid Hydrolysis | 0.1 M HCl | 6 hours | 80°C | 15.2% | Not specified |

| Base Hydrolysis | 2 M NaOH | 24 hours | 80°C | Significant | Not specified |

| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | 12.8% | Not specified |

| Oxidative Degradation | 30% H₂O₂ | 4 hours | Room Temp | 25.4% | Not specified |

| Thermal Degradation | Solid state | 48 hours | 100°C | 8.5% | Not specified |

| Photolytic Degradation | UV light (254 nm & 366 nm) | 48 hours | Room Temp | 10.1% | Not specified |

Table 2: Dimer Formation in a Monoclonal Antibody (mAb1) under Thermal Stress [3]

| Stress Condition | Purity of Isolated Dimers |

| Unstressed (Native Dimers) | 87% |

| 1 month at 37°C | 89% |

| 1 month at 50°C | 71% |

Experimental Protocols

Detailed methodologies are essential for the reproducible identification and quantification of dimers. The following sections provide protocols for key experiments.

Forced Degradation Studies

A general workflow for conducting forced degradation studies is outlined below. The target degradation is typically between 5-20% to ensure that the degradation products are detectable without completely degrading the API[7][8][9].

References

- 1. benchchem.com [benchchem.com]

- 2. The impact of forced degradation conditions on mAb dimer formation and subsequent influence on aggregation propensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Terazosin, a selective alpha-1 adrenergic receptor antagonist. It delves into its core mechanism of action, pharmacokinetic profile, clinical efficacy, and the landscape of its related substances. Detailed experimental methodologies and visualized signaling pathways are presented to support advanced research and drug development efforts.

Core Mechanism of Action

Terazosin's primary therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension stem from its competitive antagonism of alpha-1 adrenergic receptors.[1][2] By blocking these receptors in the smooth muscle of the prostate, bladder neck, and blood vessels, it induces muscle relaxation and vasodilation.[1][3]

1.1 Alpha-1 Adrenergic Blockade Signaling Pathway Activation of the alpha-1 adrenergic receptor by catecholamines like norepinephrine (B1679862) initiates a Gq protein-coupled signaling cascade. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction. Terazosin inhibits this entire pathway by blocking the initial receptor activation.[1]

1.2 Non-Adrenergic Mechanisms Beyond its primary function, research has uncovered additional mechanisms of action for Terazosin:

-

Induction of Apoptosis: Terazosin, and other quinazoline-based antagonists, can induce apoptosis in prostate smooth muscle cells.[4] This effect appears to be independent of alpha-1 receptor blockade and may be linked to the quinazoline (B50416) structure itself, potentially involving the transforming growth factor-beta (TGF-β) signaling pathway.[4][5]

-

PGK1 Activation: Recent studies have identified phosphoglycerate kinase 1 (PGK1), the first ATP-producing enzyme in glycolysis, as a target of Terazosin.[6] By activating PGK1, Terazosin can enhance energy metabolism, a mechanism being explored for its neuroprotective potential in conditions like Parkinson's disease.[6][7]

-

Anti-inflammatory Effects: Evidence suggests Terazosin can exhibit anti-inflammatory properties by downregulating the NF-κB-GSDMD signaling pathway.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. auajournals.org [auajournals.org]

- 5. utppublishing.com [utppublishing.com]

- 6. medrxiv.org [medrxiv.org]

- 7. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Terazosin Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia and hypertension. During the synthesis of Terazosin or upon its degradation, various impurities can be formed. One critical process-related impurity is the Terazosin dimer, chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[1] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method for the identification and quantification of the Terazosin dimer is essential for quality control in drug manufacturing.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the Terazosin dimer impurity from the active pharmaceutical ingredient (API). The method is based on established pharmacopeial procedures and scientific literature, ensuring its suitability for routine analysis in a quality control environment.[1][2][3]

Relationship between Terazosin and its Dimer

The Terazosin dimer is a process-related impurity, meaning it is typically formed during the synthesis of Terazosin. It consists of two Terazosin precursor molecules linked by a piperazine (B1678402) ring.

Caption: Logical relationship between Terazosin and its dimer impurity.

Experimental Protocol

This section provides a detailed methodology for the determination of the Terazosin dimer impurity using HPLC.

Materials and Reagents

-

Terazosin Hydrochloride Reference Standard (RS)

-

Terazosin Dimer (Terazosin Related Compound C) Reference Standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Citrate (B86180) Dihydrate (ACS reagent grade)

-

Anhydrous Citric Acid (USP grade)

-

Water (HPLC grade or purified via a Milli-Q system)[4]

Equipment

-

HPLC system equipped with a UV detector and a data acquisition system.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Sonicator

Chromatographic Conditions

A typical HPLC method for the analysis of Terazosin and its related compounds is based on established pharmacopeial methods.[1]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | pH 3.2 Citrate Buffer: Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water. Adjust pH to 3.2 ± 0.1 with citric acid or sodium citrate, then dilute to 2.0 L with water.[4] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A gradient mixture of the buffered aqueous phase and an organic modifier like acetonitrile should be optimized for adequate separation.[1] A suggested starting gradient is provided below. |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm[1][2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30 °C[4] |

Suggested Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 85 | 15 |

| 25 | 50 | 50 |

| 30 | 50 | 50 |

| 35 | 85 | 15 |

| 40 | 85 | 15 |

Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Acetonitrile (85:15, v/v).

Standard Stock Solution: Accurately weigh about 10 mg of Terazosin Dimer RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 0.1 mg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This results in a final concentration of approximately 0.001 mg/mL (1 µg/mL).

Sample Solution: Accurately weigh about 100 mg of Terazosin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This gives a concentration of approximately 1 mg/mL.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of the Terazosin dimer impurity.

Caption: Experimental workflow for HPLC determination of Terazosin dimer.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.[1]

| Parameter | Acceptance Criteria |

| Resolution (between Terazosin and dimer) | Not less than 2.0 |

| Tailing Factor (for Terazosin peak) | Not more than 2.0[1] |

| Relative Standard Deviation (RSD) | Not more than 5.0% for replicate injections of the Standard Solution |

Quantitative Data

The retention times and limits are based on typical performance and may vary depending on the specific system and conditions. The Relative Retention Time (RRT) is a critical parameter for impurity identification.[1]

| Analyte | Approximate Retention Time (min) | Approximate Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Terazosin | 15.0 | 1.00 | - | - |

| Terazosin Dimer | 28.5 | ~1.90 | ~0.1 | ~0.3 |

Note: The RRT for Terazosin Related Compound C (dimer) has been reported to be approximately 2.57 under different conditions.[1] The value presented here is an estimate for the described method and should be confirmed experimentally.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of the Terazosin dimer impurity in Terazosin drug substance. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of Terazosin-containing pharmaceutical products.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Terazosin Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of specified impurities in Terazosin active pharmaceutical ingredient (API) and pharmaceutical dosage forms. The method is developed to meet the stringent requirements of regulatory bodies, ensuring the quality, safety, and efficacy of Terazosin products. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.

Introduction

Terazosin is a quinazoline (B50416) derivative and a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Like all pharmaceutical products, the purity of Terazosin is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for these impurities.[2][3] Therefore, a highly sensitive and specific analytical method is required for the accurate quantification of these impurities. This LC-MS/MS method offers superior selectivity and sensitivity compared to traditional HPLC-UV methods, enabling precise quantification of impurities at very low levels.

Experimental Protocols

Materials and Reagents

-

Standards: Terazosin Hydrochloride, Terazosin Related Compound A, B, C, E, and other relevant impurity reference standards.

-

Internal Standard (IS): Terazosin-d8 or another suitable stable isotope-labeled analog.[2]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Water (ultrapure).

-

Additives: Formic acid (LC-MS grade) or Ammonium (B1175870) acetate (B1210297) (LC-MS grade).

Standard and Sample Preparation

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

-

Sample Preparation (for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to a specified amount of Terazosin into a volumetric flask.

-

Add a suitable extraction solvent (e.g., methanol or mobile phase) and sonicate to dissolve.

-

Dilute to the mark with the extraction solvent.

-

Centrifuge or filter the solution to remove excipients.

-

Transfer an aliquot of the clear supernatant and dilute with the mobile phase to the final target concentration.

-

Spike with the internal standard solution to a fixed concentration.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]

-

Flow Rate: A typical flow rate is between 0.3 to 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

-

Injection Volume: Typically 5 to 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification.

Mass Spectrometry Parameters

The mass spectrometer will be operated in positive ESI mode. The precursor and product ions for Terazosin and its impurities should be determined by infusing individual standard solutions. The fragmentation of Terazosin and its impurities, being quinazoline derivatives, typically involves the quinazoline core and the piperazine (B1678402) ring. The following table provides the molecular weights and predicted precursor ions ([M+H]+) for Terazosin and several of its known impurities.

Table 1: Molecular Weights and Predicted Precursor Ions of Terazosin and its Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |

| Terazosin | C₁₉H₂₅N₅O₄ | 387.44 | 388.4 |

| Impurity A | C₁₀H₁₀ClN₃O₂ | 239.66 | 240.7 |

| Impurity B | C₁₉H₂₄N₄O₅ | 388.42 | 389.4 |

| Impurity C | C₁₄H₁₉N₅O₂ | 289.33 | 290.3 |

| Impurity E | C₂₄H₂₈N₈O₄ | 492.53 | 493.5 |

| Impurity H | C₁₈H₂₃N₅O₄ | 373.41 | 374.4 |

| Impurity K | C₁₉H₂₂ClN₅O₄ | 419.86 | 420.9 |

| Impurity N | C₉H₁₆N₂O₂ | 184.24 | 185.2 |

| Terazosin-d8 (IS) | C₁₉H₁₇D₈N₅O₄ | 395.49 | 396.5 |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this LC-MS/MS method, based on typical validation results for the analysis of pharmaceutical impurities.

Table 2: Linearity and Range

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Impurity A | 0.05 - 5.0 | > 0.99 |

| Impurity B | 0.05 - 5.0 | > 0.99 |

| Impurity C | 0.05 - 5.0 | > 0.99 |

| Impurity E | 0.05 - 5.0 | > 0.99 |

Table 3: Precision and Accuracy

| Analyte | Concentration Level | Precision (%RSD) | Accuracy (%Recovery) |

| Impurity A | LQC (0.1 µg/mL) | < 15% | 85 - 115% |

| MQC (1.0 µg/mL) | < 15% | 85 - 115% | |

| HQC (4.0 µg/mL) | < 15% | 85 - 115% | |

| Impurity C | LQC (0.1 µg/mL) | < 15% | 85 - 115% |

| MQC (1.0 µg/mL) | < 15% | 85 - 115% | |

| HQC (4.0 µg/mL) | < 15% | 85 - 115% |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Impurity A | ~0.015 | ~0.05 |

| Impurity B | ~0.015 | ~0.05 |

| Impurity C | ~0.015 | ~0.05 |

| Impurity E | ~0.015 | ~0.05 |

Visualizations

Caption: A diagram illustrating the experimental workflow for the quantification of Terazosin impurities.

Caption: A diagram showing the logical steps for impurity qualification and quantification.

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of Terazosin impurities. The detailed protocol and performance characteristics demonstrate its suitability for routine quality control in the pharmaceutical industry and for ensuring compliance with regulatory standards. The use of a stable isotope-labeled internal standard and MRM data acquisition ensures the accuracy and precision of the results.

References

Application Notes and Protocols for Terazosin Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation techniques essential for the accurate analysis of impurities in Terazosin. Ensuring the quality, safety, and efficacy of Terazosin, a quinazoline (B50416) derivative used in the treatment of benign prostatic hyperplasia (BPH) and hypertension, necessitates stringent control over potential impurities arising from manufacturing processes or degradation.[1]

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for separating and quantifying Terazosin and its impurities.[1][2] The relative retention time (RRT) is a critical parameter for identifying impurities in a chromatographic run, where the retention time of the impurity is expressed relative to the retention time of the main drug peak.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods used for Terazosin impurity profiling. This data is crucial for the accurate identification and quantification of impurities in both the drug substance and final drug products.[1]

Table 1: HPLC Method Parameters and Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Kromasil C18 (250 x 4.6 mm, 5.0 μm)[3] | Agilent Zorbax C18 (250 mm X 4.6 mm, 5μm)[3] | Purospher®STAR RP-8 endcapped (5 μm). 250x4.6 mm[3] |

| Mobile Phase | A: Acetonitrile (B52724)–diethylamine (0.05 ml), B: methanol (B129727), and C: 10 mM Ammonium acetate[3] | Acetate buffer (pH 6.0) and acetonitrile (30:70 V/V)[3] | pH 3.2 Citrate buffer and acetonitrile (1685:315)[3] |

| Detection | 254 nm[3] | Not Specified | UV@220 nm[3] |

| Linearity Range | 2–500 μg/ml[3] | 50 – 250 ppm[3] | Not Specified |

| LOD | 0.065 μg/ml[3] | 17.774 ppm[3] | Not Specified |

| LOQ | 0.197 μg/ml[3] | 53.802 ppm[3] | Not Specified |

Table 2: HPTLC Method Parameters

| Parameter | Value |

| Mobile Phase | Chloroform:Toluene:MeOH (9:1:6)[3] |

| Stationary Phase | Not Specified |

| Detection | Not Specified |

Experimental Protocols

Protocol 1: Sample Preparation from Terazosin Tablets for HPLC Analysis

This protocol details the preparation of a sample solution from Terazosin tablets for impurity analysis by HPLC.

Materials and Reagents:

-

Terazosin tablets

-

Methanol (HPLC grade)[3]

-

Volumetric flask (10 ml)[3]

-

Sonicator[3]

-

0.45 μm membrane filter[3]

Procedure:

-

Weigh and finely powder a minimum of 20 Terazosin tablets to ensure a representative sample.[3]

-

Accurately transfer a portion of the powder equivalent to 2 mg of Terazosin into a 10 ml volumetric flask.[3]

-

Add approximately 7 ml of methanol to the volumetric flask.[3]

-

Sonicate the flask for 15 minutes to facilitate the complete dissolution of Terazosin.[3]

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.[3]

-

Filter the resulting solution through a 0.45 μm membrane filter to remove any particulate matter before injection into the HPLC system.[3]

Caption: Experimental workflow for preparing Terazosin tablet samples for HPLC analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insight into the stability of the drug substance.[3]

1. Acid Hydrolysis:

-

Dissolve the Terazosin drug substance in 0.1 N HCl.[3]

-

Heat the solution at 80°C for 10 hours.[3]

-

Alternatively, the solution can be left to stand for 18 hours at room temperature.[3]

-

Before analysis, neutralize the solution with 0.1 N NaOH.[3]

2. Alkaline Hydrolysis:

-

Dissolve the Terazosin drug substance in 0.1 N NaOH.[3]

-

Heat the solution at 80°C for 20 minutes.[3]

-

Alternatively, the solution can be left to stand for 18 hours at room temperature.[3]

-

Before analysis, neutralize the solution with 0.1 N HCl.[3]

3. Oxidative Degradation:

-

Dissolve the Terazosin drug substance in 3% or 30% hydrogen peroxide (H₂O₂).[3]

-

Store the solution at room temperature for a period of 6 to 24 hours to allow for oxidation.[3]

4. Photolytic Degradation:

-

Prepare a solution of Terazosin.

-

Expose the solution to sunlight at ambient temperature for a duration of 3 days to assess sensitivity to light.[3]

5. Thermal Degradation:

-

Keep the solid Terazosin drug substance in a temperature-controlled environment at 60°C for 3 days to evaluate its stability at elevated temperatures.[3]

Caption: Logical relationship of forced degradation conditions applied to Terazosin.

Commonly Encountered Impurities

Impurities in Terazosin can stem from the manufacturing process or from the degradation of the drug substance over time.[3] Some common process-related impurities and degradation products include:

-

Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[3]

-

Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) dihydrochloride[3]

-